2-[2-(Dimethylamino)-1,3-thiazol-4-yl]acetonitrile
Overview
Description
“2-[2-(Dimethylamino)-1,3-thiazol-4-yl]acetonitrile” is a chemical compound with the molecular formula C7H9N3S and a molecular weight of 167.23 . It is used for research purposes .
Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 292.7° C at 760 mmHg, a predicted density of 1.2 g/cm 3, and a predicted refractive index of n 20D 1.60 .Scientific Research Applications
Chemical Synthesis
Synthesis of Pyrrolo[2,1-b]thiazoles : The compound is used in the synthesis of pyrrolo[2,1-b]thiazoles, a type of chemical structure useful in various chemical reactions (Tverdokhlebov et al., 2003).
Formation of Novel Dihydroquinolines : It aids in the creation of novel 3-(1,3-thiazol-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-diones, showcasing its utility in developing new chemical compounds (Dzhavakhishvili et al., 2008).
Oxidation Studies : The compound is studied for its behavior in oxidation processes, particularly in the formation of azo and hydrazo dimeric compounds (Cauquis et al., 1979).
Biological and Medical Research
Anticancer Activity : 2-(4,6-Diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles, a derivative, has been synthesized and tested for antitumor activity, showing potential in cancer research (Sa̧czewski et al., 2006).
Antimicrobial Agents : Thiazole derivatives incorporating pyridine moiety, synthesized from related compounds, have been assessed for their antimicrobial activities, indicating the compound's relevance in developing new antimicrobial agents (Khidre & Radini, 2021).
Heavy Metal Ion Recognition : The compound has been used in the synthesis of s-Triazine derivatives for heavy metal ions recognition, showcasing its application in environmental and analytical chemistry (Zhang Hu, 2013).
Other Applications
Spectroscopic Studies : It's used in spectroscopic studies, for instance, in the investigation of 2-[4′-(Dimethylamino)phenyl]-benzothiazole (BTA-2) binding to amyloid fibrils, indicating its utility in biochemical research (Kitts & Bout, 2010).
Ring Closure Reactions : The compound has been utilized in alkylation and ring closure reactions for generating a diverse library of compounds, demonstrating its versatility in organic synthesis (Roman, 2013).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Mode of Action
Thiazole compounds are known to interact with various biological targets due to their aromaticity, which is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (16723) and predicted properties such as boiling point (~2927° C at 760 mmHg) and density (~12 g/cm^3) may influence its pharmacokinetic behavior .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The compound’s predicted properties such as boiling point and density may be influenced by environmental conditions .
Properties
IUPAC Name |
2-[2-(dimethylamino)-1,3-thiazol-4-yl]acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S/c1-10(2)7-9-6(3-4-8)5-11-7/h5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOZAPBDIGYVCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CS1)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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